molecular formula C19H25N2O6- B12364839 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate

Cat. No.: B12364839
M. Wt: 377.4 g/mol
InChI Key: IHSWVSORYDACRV-UHFFFAOYSA-M
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Description

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl group and a phenylmethoxycarbonylamino group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate can be synthesized through a multi-step process involving the protection and deprotection of functional groups. One common synthetic route involves the following steps:

    Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Introduction of the Phenylmethoxycarbonylamino Group: The protected piperidine is then reacted with phenylmethoxycarbonyl chloride in the presence of a base to introduce the phenylmethoxycarbonylamino group.

    Formation of the Final Product: The final product, this compound, is obtained by deprotecting the intermediate compound using an acid such as trifluoroacetic acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the phenylmethoxycarbonylamino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with simplified structures.

    Substitution: Substituted products with different functional groups replacing the phenylmethoxycarbonylamino group.

Scientific Research Applications

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of the target protein and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

    N-BOC-4-Piperidinecarboxylic acid: Similar in structure but lacks the phenylmethoxycarbonylamino group.

    Pyrrolidine derivatives: Share the piperidine ring but differ in substituents and functional groups.

Uniqueness: 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity

Properties

Molecular Formula

C19H25N2O6-

Molecular Weight

377.4 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate

InChI

InChI=1S/C19H26N2O6/c1-18(2,3)27-17(25)21-11-9-19(10-12-21,15(22)23)20-16(24)26-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,24)(H,22,23)/p-1

InChI Key

IHSWVSORYDACRV-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)[O-])NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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